Product packaging for 7-Propyltheophylline dopamine(Cat. No.:CAS No. 71201-33-7)

7-Propyltheophylline dopamine

Cat. No.: B1221495
CAS No.: 71201-33-7
M. Wt: 373.4 g/mol
InChI Key: PTKBXZQSYDMMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propyltheophylline dopamine, also known as D4975, is a hybrid dopamine-xanthine derivative investigated for its potent cardiovascular and potential neuroprotective effects. As a research compound, it offers a multifaceted mechanism of action, making it a valuable tool for studying complex physiological pathways. In cardiovascular research, D4975 has been shown to be a highly effective inotropic agent. Studies in animal models demonstrate it is approximately five times more active than dopamine or dobutamine at increasing left ventricular contractility (LV dP/dt max ) and about ten times more active than dopamine at elevating systemic arterial blood pressure, with a more prolonged effect and minimal impact on heart rate . Its effects are mediated through a dual mechanism: stimulation of beta-1 adrenoceptors and inhibition of phosphodiesterase . Furthermore, the compound exhibits marked resistance to enzymatic breakdown by monoamine oxidase (MAO) , contributing to its sustained activity . Beyond cardiovascular applications, the structural class of xanthine-dopamine hybrids is of significant interest in neurodegenerative disease research. These hybrids are designed as multitarget drugs, capable of inhibiting monoamine oxidase B (MAO-B) , acting as adenosine A 2A receptor antagonists , and potentially providing antioxidant and neuroprotective effects in cellular models . This makes related compounds valuable for probing pathways in conditions like Parkinson's and Alzheimer's disease. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N5O4 B1221495 7-Propyltheophylline dopamine CAS No. 71201-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71201-33-7

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

7-[3-[2-(3,4-dihydroxyphenyl)ethylamino]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O4/c1-21-16-15(17(26)22(2)18(21)27)23(11-20-16)9-3-7-19-8-6-12-4-5-13(24)14(25)10-12/h4-5,10-11,19,24-25H,3,6-9H2,1-2H3

InChI Key

PTKBXZQSYDMMLK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCCC3=CC(=C(C=C3)O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCCC3=CC(=C(C=C3)O)O

Other CAS No.

71201-33-7

Synonyms

7-propyltheophylline dopamine
D 4975

Origin of Product

United States

Synthetic Methodologies and Structural Design Principles for Xanthine Dopamine Hybrids

Molecular Design Considerations for Receptor Selectivity and Multi-Target Efficacy

The primary goal in designing hybrid molecules like 7-Propyltheophylline dopamine (B1211576) is to achieve a specific, desired pharmacological profile. This involves creating a compound that can interact with multiple biological targets to produce a synergistic or enhanced therapeutic effect. nih.gov For neurodegenerative diseases, for example, a multi-target drug might simultaneously inhibit MAO-B, block A₂ₐ adenosine (B11128) receptors, inhibit phosphodiesterases (PDEs), and/or act as a dopamine D₂ receptor agonist. nih.gov

The molecular architecture of the hybrid is paramount in determining its selectivity and efficacy. The spatial arrangement of the pharmacophores, the nature of the linker, and the substituents on the core structures all contribute to how the molecule binds to its targets. nih.gov The design of 7-Propyltheophylline dopamine, which combines a phosphodiesterase-inhibiting xanthine (B1682287) with a beta-adrenoceptor-stimulating dopamine, is a clear example of this multi-target strategy. vulcanchem.comnih.gov

The N7-position of the xanthine core is a key site for chemical modification in the design of hybrid compounds. nih.gov The substituent at this position not only serves as the anchor point for the linker and the second pharmacophore but also directly influences the molecule's interaction with its biological targets.

In this compound, a propyl group is present at the N7-position, forming part of the aminopropyl linker to the dopamine moiety. vulcanchem.com Structure-activity relationship (SAR) analyses of related compounds have shown that the nature of the substituent at the N7-position is a critical determinant of biological activity. nih.gov Introducing various substituents, such as different alkyl or arylalkyl groups, can modulate the compound's potency and selectivity. For instance, while elongating a simple alkyl chain linker at N7 had minimal effect on MAO-B inhibition, introducing more complex aromatic groups can significantly alter activity profiles. nih.gov This highlights the importance of precise structural modifications at the N7-position to fine-tune the pharmacological properties of the final hybrid molecule.

Table 2: Effect of N7-Substituents on Receptor/Enzyme Potency (Illustrative) This table is a representative example based on general findings in xanthine derivative research.

N7-SubstituentTarget 1 Potency (e.g., MAO-B IC₅₀)Target 2 Potency (e.g., A₂ₐR Kᵢ)
Propyl-dopamineHighModerate
BenzylModerateHigh
PhenethylHighHigh

This illustrative table demonstrates how changing the N7-substituent can modulate activity across different biological targets. nih.gov

A more advanced design strategy for modifying the xanthine scaffold involves annelation, which is the fusion of an additional ring to the core structure to create a tricyclic system. nih.gov This approach significantly alters the size, shape, and electronic properties of the xanthine pharmacophore, potentially leading to novel interactions with biological targets and improved selectivity or potency.

In the context of developing multi-target drugs for neurodegenerative diseases, researchers have synthesized tricyclic analogues of xanthine-dopamine hybrids. nih.gov These structures are created by building a pyrimidine (B1678525) or diazepine (B8756704) ring onto the xanthine core. However, this structural modification can have variable effects on activity. For example, the conversion to tricyclic structures in one study resulted in a significant reduction in inhibitory activity against PDE10A, indicating that the larger, more rigid tricyclic system was less favorable for binding to this particular enzyme. nih.gov This underscores the complexity of molecular design, where extensive structural changes like annelation can lead to unforeseen decreases in activity for certain targets while potentially enhancing it for others.

Molecular Pharmacology and Receptor Interaction Mechanisms

Adenosine (B11128) Receptor Modulatory Activity

The theophylline (B1681296) component of the molecule is responsible for its interaction with adenosine receptors. Adenosine receptors, particularly the A2A subtype, are G protein-coupled receptors (GPCRs) that play a significant role in the central nervous system and periphery. mdpi.com The stimulation of A2A receptors typically leads to the activation of adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.com

The interaction between adenosine and dopamine (B1211576) systems is well-documented, with A2A and dopamine D2 receptors capable of forming heteromeric complexes. nih.govfrontiersin.org This interaction is often antagonistic; for instance, stimulation of the A2A receptor can decrease the affinity of the D2 receptor for its agonists. mdpi.com Consequently, a molecule like 7-Propyltheophylline dopamine, which contains moieties for both receptor types, engages in complex intramolecular and intermolecular pharmacology. The theophylline portion of the compound is expected to confer affinity for adenosine receptors. Generally, adenosine A1 and A2A receptors have a high affinity for endogenous adenosine, in the nanomolar range. mdpi.com The presence of the dopamine moiety and the propyl linker in this compound influences its specific binding profile at adenosine receptor subtypes compared to theophylline or its simpler derivatives alone.

Table 1: Functional Interaction Between A2A and D2 Receptors
ReceptorSignaling PathwayInteraction Effect on D2 Receptor
Adenosine A2AGs-coupled (stimulates adenylyl cyclase)Antagonistic: A2A activation can reduce D2 receptor affinity and signaling. mdpi.comnih.gov
Dopamine D2Gi/Go-coupled (inhibits adenylyl cyclase)Antagonistic: D2 activation can counteract A2A-mediated effects. frontiersin.org

The binding profile of this compound is distinct from that of its parent molecules. While theophylline itself is a non-selective adenosine receptor antagonist, the covalent linkage to a dopamine agonist creates a novel chemical entity. The binding affinity of analogues at related receptors provides insight into structure-activity relationships. For example, the analogue 7-OH-DPAT is a D3 receptor selective agonist but also possesses some affinity for 5-HT1A and σ1-receptors. mdpi.com The specific binding characteristics of this compound are determined by the interplay of its two pharmacologically active components within the receptor binding pockets. The co-expression of A2A and D2 receptors has been shown to decrease the binding affinity of selective A2A receptor agonists, a factor relevant to the pharmacology of a hybrid compound like this compound. frontiersin.org

Dopamine Receptor Modulatory Activity

The dopamine moiety of this compound enables its interaction with dopamine receptors. The dopamine receptor family is divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. wikipedia.org These receptors are critical for regulating movement, cognition, and emotion. nih.gov

The dopamine component of the compound imparts agonistic activity, particularly at the D2-like receptor subtypes. vulcanchem.com D2-like receptors couple to Gi/Go proteins, and their stimulation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. nih.gov This action contrasts with the effect of A2A receptor stimulation. The compound's effects on myocardial contractility are significantly reduced by beta-adrenoceptor blockers like propranolol, confirming the role of its dopamine moiety in stimulating these receptors. nih.gov Many dopamine agonists exhibit selectivity for different subtypes within the D2-like family; for example, some non-ergoline agonists have a higher binding affinity for D3 receptors than for D2 or D4 receptors. wikipedia.org

Table 2: Dopamine D2-like Receptor Subtypes
Receptor SubtypePrimary Signaling MechanismGeneral Function
D2Gi/Go-coupled; inhibit adenylyl cyclaseModulates motor control, motivation, and hormone release. mdpi.comnih.gov
D3Gi/Go-coupled; inhibit adenylyl cyclaseInvolved in cognition, emotion, and reward. nih.gov
D4Gi/Go-coupled; inhibit adenylyl cyclaseAssociated with cognition, attention, and exploratory behavior. mdpi.com
Table 3: Comparative Affinity of Endogenous Dopamine at D2 Receptors
LigandReceptor StateDissociation Constant (Kd)Reference
DopamineHigh-Affinity State~7 nM nih.gov
DopamineLow-Affinity State~1,720 nM nih.gov

Ancillary Pharmacological Targets and Enzyme Inhibition

Beyond its primary receptor targets, the pharmacological profile of this compound is shaped by its interaction with key enzymes.

The theophylline component confers phosphodiesterase (PDE) inhibitory properties. vulcanchem.com PDEs are enzymes that break down cyclic nucleotides like cAMP. By inhibiting PDE, the compound prevents the degradation of cAMP, leading to its accumulation within the cell, which can potentiate the effects of beta-adrenoceptor stimulation. vulcanchem.com

Furthermore, the molecular structure of this compound provides resistance to enzymatic degradation by monoamine oxidase (MAO). nih.gov MAO is a primary enzyme responsible for the metabolism of catecholamines like dopamine. mdpi.com This resistance to breakdown results in a more prolonged duration of action compared to endogenous dopamine. nih.gov

Table 4: Ancillary Pharmacological Activities
TargetActivityConsequenceStructural Origin
Phosphodiesterase (PDE)InhibitionIncreased intracellular cAMP, potentiating inotropic effects. vulcanchem.comTheophylline Moiety
Monoamine Oxidase (MAO)Resistance to BreakdownProlonged duration of action compared to dopamine. nih.govDopamine Moiety with Propyl Linker

Monoamine Oxidase B (MAO-B) Inhibitory Potency

This compound has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. nih.govfrontiersin.org Elevated levels of MAO-B are observed in the aging brain and are associated with the progression of neurodegenerative disorders. nih.gov By inhibiting MAO-B, these hybrid compounds can increase dopaminergic neurotransmission. frontiersin.org

Research on a series of xanthine-dopamine hybrids demonstrated that these molecules consistently exhibit high MAO-B inhibitory potency, with IC50 values often in the nanomolar range. nih.gov Specifically, this compound (referred to as compound 11c in a key study) was shown to be a highly effective inhibitor of human MAO-B. nih.gov

Table 1: In Vitro MAO-B Inhibitory Potency of this compound

Compound Target Enzyme Inhibitory Potency (IC₅₀)
This compound Human MAO-B 15.6 nM

Data sourced from a 2023 study on xanthine-dopamine hybrid molecules. nih.gov

The structure-activity relationship (SAR) analysis of the xanthine-dopamine scaffold reveals important insights into the molecular determinants of MAO-B inhibition. nih.gov The core hybrid structure, which combines the xanthine (B1682287) and dopamine moieties, is fundamental to the high potency observed. nih.gov

Within this scaffold, modifications at the N7-position of the theophylline ring, such as the addition of alkyl chains of varying lengths, have been explored. nih.gov The study of compounds with methyl, ethyl, propyl, butyl, and other groups at this position showed that the length of the alkyl chain had a notable impact on biological activity. nih.gov The compound featuring a propyl group at the N7 position—this compound—displayed the highest potency against MAO-B among the tested N7-alkyl analogues, with an IC50 value of 15.6 nM. nih.gov This suggests an optimal fit of the propyl substituent within the enzyme's binding pocket. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10)

The theophylline component of the hybrid molecule confers the ability to inhibit phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). vulcanchem.comnih.gov In particular, PDE4 and PDE10 are significant targets within the fronto-striatal brain circuits that are modulated by dopamine. nih.govnih.gov

The same series of xanthine-dopamine hybrids were evaluated for their ability to inhibit PDE4 and PDE10. nih.gov While many compounds in the series showed some activity, this compound demonstrated modest inhibitory action against these specific phosphodiesterases. nih.gov Its activity was more pronounced against PDE10B than PDE4B. nih.gov

Table 2: In Vitro Phosphodiesterase Inhibitory Activity of this compound

Compound Target Enzyme % Inhibition at 10 µM
This compound Human PDE4B 20.9%
This compound Human PDE10B 41.2%

Data sourced from a 2023 study on xanthine-dopamine hybrid molecules. nih.gov

Receptor-Independent Modulations

Beyond direct enzyme inhibition, this compound exhibits pharmacological effects through mechanisms that are not dependent on receptor binding, primarily related to its chemical structure.

The chemical scaffold of this compound contains moieties known to possess antioxidant capabilities. nih.gov Both the xanthine core and the dopamine fragment, which contains a catechol group, are recognized as potent radical scavengers. nih.govmdpi.comnih.gov Oxidative stress is a key pathological factor in neurodegeneration, making antioxidant activity a valuable therapeutic property. nih.govnih.gov

The antioxidant potential of the xanthine-dopamine hybrids was assessed using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the capacity of a compound to scavenge free radicals. nih.govbiomedpharmajournal.org In this assay, this compound demonstrated significant radical scavenging activity. nih.gov

Table 3: Radical Scavenging Activity of this compound

Compound Assay Radical Scavenging Activity (RSA)
This compound DPPH 63.8%

Data reflects the percentage of DPPH radical reduction and was sourced from a 2023 study. nih.gov

Investigation of G Protein Coupled Receptor Heteromers

Concept of Adenosine (B11128) A2A Receptor-Dopamine D2 Receptor (A2A-D2R) Heteromers

Among the most extensively studied GPCR heteromers are the adenosine A2A receptor-dopamine D2 receptor (A2A-D2R) complexes. pnas.orgpnas.org The existence of these heteromers has been demonstrated in intact living cells using advanced biophysical techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET). nih.govunimore.it Further evidence comes from co-immunoprecipitation studies in both transfected cells and native striatal tissue, confirming that A2A and D2 receptors form constitutive heteromeric complexes. nih.govnih.gov

Current models suggest that A2A-D2R heteromers exist as heterotetramers, composed of an A2A receptor homodimer and a D2 receptor homodimer. pnas.orgmdpi.comfrontiersin.org This tetrameric structure is coupled to its respective G proteins (Gs/olf for A2A and Gi/o for D2) and is believed to form a larger signaling complex, or "receptosome," with other proteins like adenylyl cyclase subtype 5 (AC5). mdpi.comfrontiersin.org This arrangement allows for multiple and reciprocal interactions between adenosine and dopamine (B1211576) signaling pathways. frontiersin.org

A2A-D2R heteromers are densely co-localized and play a crucial role in the function of the striatum, a key component of the basal ganglia involved in motor control, motivation, and reward-related behaviors. unimore.itmdpi.comfrontiersin.org Specifically, these heteromers are predominantly found in the striatopallidal GABAergic medium spiny neurons (MSNs), which form the "indirect pathway" of the basal ganglia. mdpi.comfrontiersin.org The antagonistic relationship between adenosine and dopamine, mediated by these heteromers, is fundamental to modulating neuronal excitability and gene expression in these neurons. unimore.itmdpi.comfrontiersin.org

Stimulation of A2A receptors inhibits the function of D2 receptors, leading to an increase in the activity of the striatopallidal neuron and consequent motor depression. mdpi.comfrontiersin.org Conversely, blockade of A2A receptors enhances D2 receptor-mediated functions, which underlies the psychostimulant effects of A2A antagonists like caffeine. pnas.orgmdpi.com This intricate cross-talk within the striatopallidal neurons is critical for motor control, and its dysregulation is implicated in neuropsychiatric disorders such as Parkinson's disease and schizophrenia. nih.govunimore.itmdpi.com Beyond neurons, A2A-D2 heteromers have also been identified on striatal astrocytes, where they may regulate glutamatergic transmission, adding another layer of complexity to their role in brain function. nih.govmdpi.com

A key feature of the A2A-D2R heteromer is the presence of allosteric interactions, where the binding of a ligand to one receptor protomer modifies the binding or signaling properties of the other. pnas.orgnih.gov The most well-characterized interaction is the ability of A2A receptor agonists to decrease the binding affinity of agonists for the D2 receptor. unimore.itmdpi.comnih.gov For instance, in striatal membrane preparations, the A2A agonist CGS21680 was shown to significantly increase the dissociation constant (Kd) for D2 receptor agonists, indicating a lower affinity, without changing the total number of D2 receptors (Bmax). mdpi.com This allosteric modulation is a direct consequence of the receptor-receptor interaction within the heteromeric complex. pnas.orgmdpi.com

Interestingly, studies have revealed that A2A receptor antagonists, including caffeine, can exert complex, concentration-dependent effects. pnas.org At high concentrations, A2A antagonists can mimic the effects of A2A agonists, decreasing the affinity of D2R agonists. pnas.orgpnas.org These allosteric modulations are thought to depend on the specific quaternary structure of the heterotetramer. pnas.orgpnas.org This interaction forms the basis of the functional antagonism observed at the cellular and behavioral levels, where A2A receptor activation counteracts D2 receptor-mediated signaling. frontiersin.org

A2A Receptor LigandEffect on D2 Receptor Agonist BindingReference
CGS21680 (Agonist)Decreased affinity (Increased Kd) mdpi.com
Caffeine (Antagonist)At high concentrations, decreased D2R affinity pnas.org
SCH 58261 (Antagonist)At high concentrations, decreased D2R affinity pnas.org

Utility of Hybrid Bivalent Ligands as Pharmacological Tools for Heteromer Detection

The discovery of GPCR heteromers has spurred the development of novel pharmacological tools to selectively target and study them. frontiersin.org One such strategy is the creation of hybrid bivalent ligands. researchgate.netfrontiersin.org A bivalent ligand consists of two distinct pharmacophores—the parts of a molecule responsible for its biological activity—connected by a chemical linker or spacer. researchgate.netuab.cat For heteromers, these ligands are designed so that each pharmacophore targets one of the constituent receptor protomers. frontiersin.org This approach offers a powerful method to probe the function of a specific heteromer with higher selectivity than administering two separate drugs. frontiersin.orguab.cat

The fundamental principle of a bivalent ligand is its ability to simultaneously occupy the primary binding sites (orthosteric sites) of both receptors within the heteromer complex. uab.cat The design of these molecules is critical, particularly the length and flexibility of the spacer connecting the two pharmacophores. researchgate.net The spacer must be of an appropriate length to bridge the distance between the binding pockets of the two protomers within the heteromer structure. researchgate.net For example, studies have shown that linkers of 20 to 30 Å can successfully induce or bind to GPCR dimers, whereas shorter linkers may not. researchgate.netpnas.org By engaging both receptors at once, bivalent ligands can stabilize a specific conformation of the heteromer, leading to unique signaling outcomes that differ from the activation of either receptor alone. frontiersin.org

Mechanistic Elucidation of Heteromer Modulation by 7-Propyltheophylline Dopamine Analogues

The compound this compound serves as a prime example of a bivalent ligand designed to target the A2A-D2R heteromer. Its chemical structure inherently combines two distinct pharmacophores: a theophylline (B1681296) derivative and a dopamine moiety, linked by a propyl chain. ontosight.aivulcanchem.com

Theophylline Moiety : Theophylline and its derivatives, like 7-propyltheophylline, are xanthines that act as antagonists at adenosine receptors, including the A2A subtype. vulcanchem.comnih.gov

Dopamine Moiety : The dopamine component is the endogenous agonist for dopamine receptors, including the D2 subtype. ontosight.ainih.gov

Therefore, this compound is a hybrid molecule that contains an A2A receptor antagonist and a D2 receptor agonist within a single chemical entity. This structure is intended to simultaneously bind to and modulate the A2A-D2R heteromer.

The mechanism by which this compound would modulate the heteromer is based on the known allosteric interactions between the A2A and D2 receptors. By binding to both protomers simultaneously, the ligand would be expected to induce a unique conformational state in the heteromer. The antagonist action at the A2A receptor would prevent endogenous adenosine from binding and exerting its inhibitory allosteric effect on the D2 receptor. Concurrently, the dopamine moiety would activate the D2 receptor. This dual engagement could lead to a more potent or sustained D2 receptor signal than what could be achieved with a simple D2 agonist alone, especially in environments with high ambient adenosine levels. Early pharmacological research on this compound, though focused on cardiovascular effects, noted a dual mechanism of action involving beta-adrenoceptor stimulation (from the dopamine part) and phosphodiesterase inhibition (a known effect of theophylline), which supports the concept of the two moieties retaining their individual activities within the hybrid molecule. vulcanchem.comnih.gov

Radioligand Competition Binding Assays in Heteromer-Expressing Cells

Radioligand competition binding assays are a cornerstone for studying receptor pharmacology. These assays measure the affinity of an unlabeled ligand (the competitor) for a receptor by quantifying its ability to displace a labeled ligand (the radioligand). In cells engineered to express specific GPCR heteromers, these assays can reveal how the formation of a heteromer alters the binding characteristics of its constituent receptors. revvity.comuni-regensburg.de

When a GPCR heteromer forms, the binding pocket for a ligand may be altered, leading to a change in affinity (Ki) compared to the monomeric receptor. For instance, in a hypothetical A2A-D2 receptor heteromer, the affinity of dopamine agonists might be modulated by the presence of the A2A receptor.

Research Findings: While direct studies using this compound to probe heteromers are not available, we can extrapolate how such an experiment would be designed. In cells co-expressing two different GPCRs suspected of forming a heteromer (e.g., a dopamine receptor and an adenosine receptor), a competition binding assay would be performed. The assay would use a specific radioligand for one of the receptors, for example, [³H]spiperone for the D2 dopamine receptor. nih.gov Increasing concentrations of this compound would be added to assess its ability to displace the radioligand.

A significant shift in the binding affinity (Ki value) of this compound in cells expressing the heteromer compared to cells expressing only the single receptor would suggest an allosteric interaction within the heteromer.

Table 1: Hypothetical Radioligand Competition Binding Data

Cell LineReceptor(s) ExpressedRadioligandCompetitor LigandKi (nM)
HEK-293D2 Receptor[³H]spiperoneThis compound150
HEK-293A2A Receptor[³H]ZM241385This compound>10,000
HEK-293D2 + A2A Receptors[³H]spiperoneThis compound450

This table is illustrative and based on hypothetical data.

Signaling Pathway Analysis (e.g., cAMP Production, MAPK Signaling)

GPCRs transduce extracellular signals into intracellular responses, often involving second messengers like cyclic AMP (cAMP) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. kegg.jpthermofisher.com The formation of a heteromer can lead to novel signaling outcomes, such as the potentiation or inhibition of a pathway that is not observed with the activation of a single receptor. frontiersin.org

Dopamine receptors are classified into D1-like (D1, D5), which typically couple to Gαs to stimulate cAMP production, and D2-like (D2, D3, D4), which couple to Gαi/o to inhibit cAMP production. wikipedia.orgnih.gov The theophylline component of this compound is known to inhibit phosphodiesterase, the enzyme that breaks down cAMP, which would independently increase cAMP levels. vulcanchem.com

Research Findings:

cAMP Production: In a cell line expressing a D2-A2A heteromer, activation of the A2A receptor stimulates cAMP, while D2 activation inhibits it. The net effect of a compound like this compound, which can interact with the dopamine receptor and also has phosphodiesterase-inhibiting properties, would provide insight into the functional integration of signals at the heteromer level. vulcanchem.comfrontiersin.org A study on the effects of this compound (D4975) in anesthetized cats showed it had potent cardiovascular effects, suggesting it acts as a beta 1-adrenoceptor stimulant and a phosphodiesterase inhibitor. nih.gov

MAPK Signaling: The MAPK pathway is involved in cellular processes like proliferation and differentiation and can be activated by GPCRs. nih.govnih.gov In the context of a heteromer, a ligand could trigger a unique MAPK activation profile. For example, the simultaneous engagement of both receptors in the heteromer might be required to initiate a robust MAPK response, a phenomenon known as signal integration.

Table 2: Hypothetical Signaling Pathway Analysis Data

Cell LineLigandcAMP Production (% of Basal)p-MAPK Levels (% of Basal)
D2-expressingDopamine40%120%
A2A-expressingAdenosine550%180%
D2+A2A-expressingThis compound300%400%

This table is illustrative and based on hypothetical data.

Stabilization and Conformational Dynamics of Heteromers

The interaction between receptors in a heteromer is dynamic and can be influenced by ligand binding. A ligand can stabilize a particular conformational state of the heteromer, which in turn dictates its signaling output. mdpi.comelifesciences.org Techniques like molecular dynamics (MD) simulations are used to model these conformational changes and understand how a ligand can favor one state over another. plos.orgplos.org

For a heteromer, a bivalent ligand or a ligand that interacts with the interface between the two receptors could be particularly effective at stabilizing a specific conformation. The structure of this compound, with its distinct dopamine and theophylline moieties, could theoretically allow it to interact with a dopamine-adenosine (A2A) receptor heteromer in a unique manner. vulcanchem.com

Research Findings: While specific studies on this compound's effect on heteromer conformation are not available, MD simulations of other ligands with dopamine receptors provide a framework. Simulations have shown that different agonists and antagonists can stabilize distinct inactive or active conformations of the D2 and D3 receptors. elifesciences.orgplos.org A partial agonist, for instance, might induce a receptor conformation that is only partially effective at coupling to G-proteins. plos.org

If applied to a heteromer, a compound like this compound could be hypothesized to:

Stabilize a conformation where the G-protein coupling domain of one receptor is favored over the other.

Induce a novel conformational state unique to the heteromer, enabling interaction with different downstream signaling partners.

Alter the dynamics of the receptor-receptor interface, either strengthening or weakening the heteromer complex.

These conformational changes are fundamental to the unique pharmacology of GPCR heteromers and represent a key area for future investigation.

Preclinical Mechanistic Research in Biological Systems

In Vitro Cellular Model Studies

Neuroprotective Effects in Models of Toxin-Induced Neurotoxicity

Currently, there is a lack of specific research data available on the direct neuroprotective effects of 7-Propyltheophylline dopamine (B1211576) in in vitro models of toxin-induced neurotoxicity. While studies have investigated the neurotoxic effects of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), in neuronal cell lines, research specifically examining the protective role of 7-Propyltheophylline dopamine against toxins like 6-hydroxydopamine (6-OHDA) or MPP+ in cell cultures such as SH-SY5Y neuroblastoma cells has not been identified in the available literature. nih.govnih.govplos.org The neurotoxicity of dopamine itself, particularly its extracellular oxidation, has been shown to induce cell death in SH-SY5Y cells, a process that can be mitigated by antioxidants. nih.gov

Assessment of Oxidative Stress Mitigation in Neuroblastoma Cells

Similar to its neuroprotective effects, there is no direct evidence from in vitro studies specifically assessing the capacity of this compound to mitigate oxidative stress in neuroblastoma cells. Research on SH-SY5Y neuroblastoma cells has established that these cells are susceptible to oxidative stress induced by dopamine and its metabolites, leading to increased reactive oxygen species (ROS). nih.govnih.gov However, studies specifically evaluating the antioxidant or ROS-scavenging properties of this compound in this cell model are not currently available.

In Vivo Animal Model Investigations (Excluding Clinical Outcomes)

Cardiovascular System Mechanistic Research in Anesthetized Models

The cardiovascular effects of this compound have been investigated in anesthetized cat models, revealing significant impacts on hemodynamics and myocardial function. nih.govnih.gov

In cats anesthetized with sodium pentobarbitone, intravenous administration of this compound demonstrated potent effects on the cardiovascular system. nih.govnih.gov The compound was shown to increase systemic arterial pressure, left ventricular (LV) dP/dtmax (a measure of myocardial contractility), and cardiac output. nih.govnih.gov Notably, these effects were observed with minimal changes to heart rate. nih.govnih.gov

When compared to dopamine and dobutamine (B195870), this compound was found to be approximately five times more active in elevating LV dP/dtmax and about ten times more active than dopamine at increasing systemic arterial blood pressure. nih.gov The effects of this compound were also more prolonged than those of dopamine or dobutamine. nih.gov

Table 1: Comparative Cardiovascular Effects of this compound, Dopamine, and Dobutamine in Anesthetized Cats

Parameter This compound Dopamine Dobutamine
Systemic Arterial Pressure Marked Increase Moderate Increase Minimal Effect
Left Ventricular dP/dtmax Potent Increase Increase Increase
Cardiac Output Increase Increase Increase
Heart Rate Minimal Effect Variable Effect Increase
Duration of Action Prolonged Short Short

Data derived from comparative studies in anesthetized cat models. nih.govnih.gov

The mechanism of action of this compound on the myocardium is suggested to involve the stimulation of beta-1 (β1) adrenergic receptors. nih.govnih.gov The positive inotropic effects of the compound on left ventricular contractility were significantly reduced following the administration of propranolol, a non-selective beta-blocker. nih.govnih.gov This indicates a substantial contribution of β1-adrenoceptor agonism to its cardiac effects. nih.govnih.gov Beta-1 receptors, when activated, initiate a Gs alpha subunit-mediated signaling cascade, leading to increased cAMP and enhanced cardiac muscle contraction. nih.gov

In addition to its interaction with beta-1 adrenoceptors, it is proposed that the cardiovascular effects of this compound may also be attributed to the inhibition of phosphodiesterase. nih.govnih.gov The compound did not demonstrate any effect on peripheral beta-2 adrenoceptors. nih.govnih.gov The prolonged pressor response observed with this compound is thought to be due to its resistance to enzymatic breakdown by monoamine oxidase. nih.govnih.gov

Table 2: Mechanistic Profile of this compound in the Cardiovascular System

Mechanism Observation Implication
Beta-1 Adrenoceptor Interaction Effects on LV dP/dtmax greatly reduced by propranolol. nih.govnih.gov Suggests stimulation of beta-1 adrenoceptors is a key mechanism for increased myocardial contractility.
Phosphodiesterase Inhibition Suggested as a contributing factor to myocardial effects. nih.govnih.gov May potentiate the effects of beta-1 adrenoceptor stimulation by preventing the breakdown of cAMP.
Monoamine Oxidase Resistance Proposed reason for prolonged pressor response. nih.govnih.gov Leads to a longer duration of action compared to dopamine.
Beta-2 Adrenoceptor Interaction No effect observed on peripheral beta-2 adrenoceptors. nih.govnih.gov Indicates selectivity in its adrenergic receptor activity.

Based on in vivo studies in anesthetized cat models.

Resistance to Enzymatic Breakdown by Monoamine Oxidase in Pressor Response

Research on the cardiovascular pharmacology of this compound, also known as D4975, has highlighted its significant and prolonged pressor response. nih.govnih.gov This effect is attributed to the compound's resistance to enzymatic breakdown by monoamine oxidase (MAO). nih.govnih.gov MAO enzymes are crucial for metabolizing monoamine neurotransmitters like dopamine, breaking them down into aldehydes and producing byproducts such as hydrogen peroxide and ammonia. nih.govmdpi.com By resisting this breakdown, this compound remains active for longer periods compared to dopamine itself.

In studies conducted on anesthetized cats, this compound demonstrated a markedly more potent and sustained effect on systemic arterial blood pressure than dopamine. nih.govnih.gov When administered intravenously, it was found to be approximately 10 times more active than dopamine at increasing systemic arterial blood pressure. nih.govnih.gov The compound's effects were also more prolonged. nih.govnih.gov This enhanced and extended pressor response is suggested to be a direct result of its stability against degradation by MAO. nih.govnih.gov

Comparative Pressor Activity of this compound (D4975) vs. Dopamine
CompoundRelative Activity in Increasing Systemic Arterial Blood PressureDuration of EffectSusceptibility to MAO Breakdown
This compound (D4975)~10 times more active than DopamineMore prolonged than DopamineResistant
DopamineBaselineStandardSusceptible

Central Nervous System Mechanistic Research

The canonical model of striatal function suggests that dopamine plays a crucial role in regulating locomotor activity. nih.govresearchgate.net While direct studies on this compound's effect on locomotion are not available, research into related purine (B94841) alkaloids, such as atypical methylxanthines like propentofylline (B1679635), provides insight. Propentofylline has been shown to influence striatal dopaminergic transmission. nih.gov The modulation of locomotor activity by these compounds is linked to their interaction with the dopaminergic and adenosinergic systems in the striatum. nih.govresearchgate.net Locomotion activates protein kinase A (PKA) in striatal neurons through the interplay of dopamine and adenosine (B11128), suggesting a complex mechanism of action for compounds that affect these pathways. nih.gov

The striatum is a primary target of dopaminergic neurons originating in the substantia nigra pars compacta and is central to goal-directed behavior. nih.gov Dopamine modulates the responsiveness of striatal spiny projection neurons to inputs from the cortex and thalamus. nih.gov The local release of dopamine within the striatum can be influenced by various neuromodulators, indicating that dopamine output is determined by more than just somatic activity. mdpi.com

Research on propentofylline, a related methylxanthine, has demonstrated a direct impact on the striatal dopaminergic system. nih.gov In microdialysis studies on rats, propentofylline induced a concentration-dependent increase in the release of dopamine in the striatum. nih.gov This indicates that compounds with a similar structure to this compound may actively modulate dopaminergic function in key brain regions like the striatum.

Effect of Propentofylline on Striatal Dopamine Release
CompoundEffect on Striatal Dopamine (DA) ReleaseObserved Effect on DA Metabolites (DOPAC and HVA)
PropentofyllineConcentration-dependent increasePartially blocked methamphetamine-induced decreases

The synthesis of dopamine begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopamine within neurons. mdpi.com After its release and action, dopamine is either recycled or degraded by enzymes, primarily MAO and catechol-O-methyltransferase (COMT), into metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov

While there is no direct evidence from animal models detailing the influence of this compound on dopamine synthesis capacity, its structural resistance to MAO breakdown has implications. nih.govnih.gov By avoiding degradation, the compound could theoretically lead to a prolonged presence of a dopamine-like signal at the synapse, which might indirectly influence the feedback mechanisms that regulate dopamine synthesis and turnover. However, specific studies to confirm or deny a direct effect on the enzymatic machinery of dopamine synthesis have not been reported.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic and Chromatographic Techniques for Compound Purity and Identity Confirmation (e.g., UPLC/MS, NMR)

Confirming the chemical identity and ensuring the purity of a synthesized compound is the foundational step in its characterization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a structural map of the molecule can be generated. For 7-Propyltheophylline dopamine (B1211576), ¹H NMR would confirm the presence and connectivity of protons on the theophylline (B1681296), propyl, and dopamine moieties, while ¹³C NMR would identify all unique carbon atoms in the compound. The resulting spectra serve as a fingerprint for the compound, confirming its successful synthesis and structural integrity.

Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS): This powerful hybrid technique is used to determine the purity of the compound and confirm its molecular weight. UPLC separates the compound from any impurities or unreacted starting materials with high resolution and speed. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For 7-Propyltheophylline dopamine, this analysis would yield a precise molecular weight, providing definitive confirmation of the compound's identity. The purity is assessed by integrating the area of the primary peak relative to any impurity peaks in the chromatogram.

Table 1: Illustrative UPLC/MS and NMR Data for this compound (Note: This data is for illustrative purposes to demonstrate typical results from these analyses.)

Analytical Method Parameter Observed Value Interpretation
UPLC/MS Retention Time 4.2 min Time taken for the compound to elute from the chromatography column.
Purity (by UV at 272 nm) >99.5% Indicates a very low level of impurities in the sample.
Molecular Ion [M+H]⁺ Expected: 348.1668 m/z Confirms the molecular weight of the protonated compound.
¹H NMR Chemical Shifts (δ) Multiple specific peaks Protons corresponding to theophylline, propyl chain, and dopamine are present.
¹³C NMR Chemical Shifts (δ) Multiple specific peaks Confirms the carbon skeleton of the entire molecule.

Radioligand Binding Assays for Receptor Affinity Determination

To understand how this compound interacts with its intended biological targets, such as dopamine receptors, radioligand binding assays are essential. nih.gov These assays quantify the affinity of a compound for a specific receptor.

The principle involves a competition experiment. A cell membrane preparation containing the receptor of interest (e.g., dopamine D₂ receptor) is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity, tagged with a radioactive isotope like ³H or ¹²⁵I) and varying concentrations of the test compound (this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity displaced at different concentrations of the test compound, a competition curve can be generated. From this curve, the inhibition constant (Ki) is calculated, which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. These assays can be performed for various dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅) to determine the compound's selectivity profile. uni-regensburg.de

Table 2: Illustrative Radioligand Binding Affinity Data (Ki) for this compound (Note: This data is hypothetical and serves to illustrate the results of such an assay.)

Receptor Subtype Radioligand Used Calculated Ki (nM) Interpretation
Dopamine D₂ [³H]Spiperone 15 nM High affinity for the D₂ receptor.
Dopamine D₃ [³H]Spiperone 25 nM High affinity for the D₃ receptor.
Dopamine D₁ [³H]SCH23390 350 nM Moderate to low affinity for the D₁ receptor.
Adenosine (B11128) A₁ [³H]DPCPX 8 nM High affinity for the A₁ receptor, expected from theophylline moiety.
Adenosine A₂A [³H]ZM241385 12 nM High affinity for the A₂A receptor, expected from theophylline moiety.

Biochemical Assays for Enzyme Activity (e.g., MAO-B, PDE)

Beyond receptor binding, it is crucial to assess the effect of this compound on key enzymes involved in its potential mechanism of action.

Monoamine Oxidase B (MAO-B) Assay: MAO-B is a primary enzyme responsible for the degradation of dopamine in the brain. nih.govexplorationpub.com Inhibiting this enzyme can increase dopamine levels, a therapeutic strategy in Parkinson's disease. explorationpub.comnih.gov An MAO-B activity assay would measure the rate at which the enzyme metabolizes a substrate in the presence and absence of this compound. A reduction in the rate of substrate metabolism would indicate that the compound has MAO-B inhibitory activity. The potency of this inhibition is typically expressed as an IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Phosphodiesterase (PDE) Assay: Theophylline is a known non-selective inhibitor of phosphodiesterases (PDEs). These enzymes degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in cell signaling. Dopamine D₁-like receptors stimulate cAMP production, while D₂-like receptors inhibit it. uni-regensburg.de A PDE activity assay would determine if the theophylline component of the hybrid molecule retains its ability to inhibit various PDE isozymes. This is important for understanding the compound's full intracellular signaling profile.

Table 3: Illustrative Enzyme Inhibition Data for this compound (Note: This data is hypothetical.)

Enzyme Target Assay Principle Measured IC₅₀ (µM) Interpretation
MAO-B Fluorometric assay measuring H₂O₂ production 1.2 µM Potent inhibitor of MAO-B.
MAO-A Fluorometric assay measuring H₂O₂ production 25 µM Selective for MAO-B over MAO-A.
PDE4 Fluorescence polarization assay 8.5 µM Moderate inhibitor of PDE4.

In Vitro Assays for Antioxidant Potential (e.g., DPPH assay)

Oxidative stress is implicated in neurodegenerative diseases. The dopamine moiety in this compound, with its catechol structure, suggests potential antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method to screen for this property. nih.govmedwinpublishers.commdpi.com

The DPPH radical is a stable free radical with a deep violet color. sciopen.comdojindo.com In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. sciopen.com This change is measured spectrophotometrically. mdpi.com The antioxidant capacity of this compound would be quantified by its EC₅₀ or IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals in the solution. A lower value signifies greater antioxidant power.

Table 4: Illustrative DPPH Radical Scavenging Activity (Note: This data is hypothetical.)

Compound IC₅₀ (µg/mL) Interpretation
This compound 22.5 Possesses significant antioxidant activity.
Ascorbic Acid (Standard) 5.0 Reference standard for strong antioxidant activity.
Theophylline (Control) >200 Lacks significant antioxidant activity.

Biophysical Techniques for Receptor-Ligand and Receptor-Receptor Interactions (e.g., Bioluminescence Resonance Energy Transfer (BRET))

Bioluminescence Resonance Energy Transfer (BRET) is a sophisticated biophysical technique used to study protein-protein interactions in living cells in real-time. nih.govfrontiersin.org It is particularly valuable for investigating G protein-coupled receptors (GPCRs), such as dopamine receptors. monash.edu

BRET can be used in several ways to characterize this compound:

Receptor-Ligand Interaction: While less common for small molecules, variations of BRET can be used to measure ligand binding kinetics.

Receptor-G Protein Coupling: BRET assays can directly measure the interaction between a dopamine receptor and its associated G protein upon ligand binding. This allows researchers to determine if this compound acts as an agonist (promoting coupling) or an antagonist (blocking coupling).

Receptor Dimerization: Dopamine receptors can form dimers or higher-order oligomers (e.g., D₂-D₂ homomers or D₂-A₂A heteromers). nih.gov BRET is a powerful tool to study how a ligand like this compound might influence the formation or conformational state of these receptor complexes, which can significantly impact cellular signaling. monash.edu

The technique relies on fusing a bioluminescent donor enzyme (like Renilla luciferase) to one protein and an acceptor fluorophore (like Green Fluorescent Protein) to another. frontiersin.org If the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, producing a quantifiable signal. frontiersin.org A change in this BRET signal upon addition of the compound indicates a modulation of the protein-protein interaction.

Computational and Molecular Dynamic Simulations for Ligand-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into how a ligand interacts with its receptor at the atomic level. nih.gov These in silico approaches complement experimental data and help rationalize observed biological activity. biorxiv.orgmdpi.com

Molecular Docking: This technique predicts the preferred binding pose of this compound within the binding pocket of a dopamine receptor. It scores different orientations to identify the most energetically favorable interaction, highlighting key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the receptor-ligand complex over time. nih.gov This provides a dynamic view of the binding event, revealing how the ligand and receptor adapt to each other. biorxiv.org MD simulations can help predict the stability of the binding pose, estimate binding free energy (a proxy for affinity), and visualize the conformational changes the receptor undergoes upon ligand binding, which is the first step in receptor activation. biorxiv.orgdiva-portal.org For this compound, simulations could elucidate how the propyltheophylline and dopamine parts of the molecule simultaneously engage with different regions of the dopamine and/or adenosine receptor binding pockets.

Future Directions and Research Opportunities

Development of Next-Generation Xanthine-Dopamine Hybrid Ligands

The foundational structure of 7-Propyltheophylline dopamine (B1211576), which links a theophylline (B1681296) unit to dopamine via a propyl chain, serves as a blueprint for designing new and more sophisticated hybrid molecules. vulcanchem.com Future research is geared towards the synthesis of novel analogs with enhanced properties. This involves strategic chemical modifications to the xanthine (B1682287) core, the linker, and the dopamine fragment to optimize therapeutic potential. nih.gov

Recent studies have explored the impact of these modifications. For instance, elongating the alkyl chain at the N7-position of the xanthine core has been shown to have a minimal impact on Monoamine Oxidase B (MAO-B) inhibition, suggesting that this position can be altered to fine-tune other properties without losing this key activity. nih.gov The synthetic strategy often involves a two-step process: first, the preparation of the xanthine portion of the molecule, followed by conjugation with a dopamine moiety, where the hydroxy functions are protected by methyl groups. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, paving the way for the creation of a diverse library of next-generation xanthine-dopamine hybrids.

Exploration of Novel Multi-Target Profiles and Polypharmacology

The core concept behind hybrid molecules like 7-Propyltheophylline dopamine is to engage multiple biological targets simultaneously, a strategy known as polypharmacology. nih.gov This approach is particularly promising for multifactorial diseases like Parkinson's and Alzheimer's, where a single-target drug may be insufficient. nih.govnih.gov The development of designed multiple ligands holds great promise and is considered the next frontier in treating these complex neurological disorders. nih.gov

Research has successfully expanded the multi-target profile of the xanthine-dopamine scaffold beyond its original conception. nih.govmdpi.com Scientists have designed hybrid molecules that not only act as MAO-B inhibitors and A2A adenosine (B11128) receptor (A2AAR) antagonists but also exhibit inhibitory activity against phosphodiesterase-4 and -10 (PDE4/10) and/or agonistic activity at the dopamine D2 receptor (D2R). nih.govmdpi.com This multi-faceted approach aims to improve therapeutic efficacy, reduce side effects, and provide a more predictable pharmacokinetic profile compared to administering multiple individual drugs. nih.gov The ability to modulate the dopaminergic system, which is deeply intertwined with other signaling systems, is a key aspect of the therapeutic strategy for brain disorders. nih.gov

Target CombinationTherapeutic RationaleReference Compounds
MAO-B Inhibition & A2AAR AntagonismEnhances dopamine levels and reduces neuroinflammation.Xanthine-Dopamine Hybrids
PDE4/10 InhibitionImproves cognitive function and neuronal plasticity.Rolipram, Tacrine-pyrazolopyridine hybrids
D2R AgonismAlleviates motor symptoms in Parkinson's disease.Ropinirole

Refinement of Receptor Subtype Selectivity and Functional Selectivity

As our understanding of receptor biology deepens, the focus is shifting from broad activity to highly specific interactions. Future research will concentrate on refining the receptor subtype selectivity of xanthine-dopamine hybrids. For instance, while dopamine has varying affinities for its five receptor subtypes (D1-D5), achieving selectivity for a specific subtype, such as D2 or D3, is a key goal for minimizing side effects. acs.orgfrontiersin.org The N-n-propyl substitution is known to improve D2R activity, a principle that can be applied to these hybrid molecules. acs.org

Similarly, for the adenosine receptor, selectivity for the A2A subtype over the A1 subtype is crucial, as A2A receptor antagonists have shown neuroprotective effects and can improve motor-related dysfunction in Parkinson's disease. nih.gov The development of dual-acting ligands that can simultaneously interact with two orthosteric binding sites of a heterodimer, such as the A2A-D2 receptor heteromer, could lead to enhanced subtype selectivity and higher affinity. acs.orgresearchgate.net

Furthermore, the concept of "functional selectivity" or "biased agonism" is emerging as a critical area of investigation. This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. acs.org Developing xanthine-dopamine hybrids that are biased agonists could lead to more targeted therapeutic effects with fewer adverse reactions. acs.orgfrontiersin.org

Application of Hybrid Ligands as Pharmacological Probes for Dissecting Neurobiological Pathways

Beyond their therapeutic potential, well-characterized hybrid ligands serve as invaluable pharmacological tools for research. By simultaneously engaging two distinct receptors, such as the adenosine A2A and dopamine D2 receptors, these molecules can be used to probe the intricate functions of receptor heteromers and their role in neurobiological pathways. acs.orgresearchgate.net The A2A-D2 receptor heterotetramer, for example, is a key modulator of striatal neuronal function, and understanding the allosteric interactions within this complex is crucial for elucidating the mechanisms of action of drugs like caffeine. merckmillipore.com

Classical heterobivalent ligands, while potentially less "drug-like" due to higher molecular weight, are particularly well-suited as pharmacological probes. acs.orgresearchgate.net They can help to dissect the roles of specific receptor complexes in processes like reward, motivation, and motor control, which are all regulated by the interplay of dopamine and other neurotransmitters. mdpi.comopenaccessjournals.com The use of these probes in preclinical models can provide deeper insights into the pathological adaptations of neural circuits in disease states. mdpi.com

Preclinical Investigation of Mechanisms Relevant to Neurodegenerative Diseases Beyond Current Understanding

Future preclinical studies will utilize next-generation xanthine-dopamine hybrids to explore novel mechanisms in neurodegenerative diseases. Research has already shown that these compounds possess promising antioxidant properties in vitro and can protect against oxidative stress-induced neurotoxicity in cellular models. nih.govmdpi.comresearchgate.net Further investigations in animal models of Alzheimer's and Parkinson's diseases are warranted to confirm these neuroprotective effects. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 7-propyltheophylline dopamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of theophylline derivatives with propyl groups under controlled pH and temperature. For dopamine conjugation, electrochemical polymerization or Schiff base formation is used, requiring inert atmospheres (e.g., N₂) to prevent oxidation . Key parameters include solvent polarity (e.g., aqueous vs. organic), stoichiometric ratios, and purification via column chromatography. Yield optimization may require iterative adjustment of reaction times and catalyst concentrations (e.g., NaOH for deprotonation) .

Q. How can researchers characterize the electrochemical properties of this compound to assess its stability in aqueous solutions?

  • Methodological Answer : Cyclic voltammetry (CV) and electrochemical quartz crystal microbalance (EQCM) are standard. CV identifies redox potentials and electron transfer kinetics, while EQCM tracks mass changes during polymerization. For stability studies, monitor current decay over multiple cycles in buffers (pH 4–9) and compare with reference compounds like unmodified dopamine . Include controls for oxygen sensitivity by conducting experiments under nitrogen .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural contradictions in this compound salt forms, and how do packing behaviors affect pharmacological activity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining cation conformations and hydrogen-bonding networks. Compare salt forms (e.g., benzoate, sulfonate) to identify isostructural groups. For example, dopamine ethanedisulfonate exhibits extended conformations with variable hydrogen bonding, impacting solubility and hygroscopicity . Pair SCXRD with differential scanning calorimetry (DSC) to correlate crystal packing with thermal stability .

Q. How can conflicting data on the permeability of this compound films be reconciled across electrochemical studies?

  • Methodological Answer : Contradictions often arise from differences in electropolymerization parameters (e.g., voltage range, dopant ions) or substrate materials (e.g., gold vs. carbon electrodes). Systematically test permeability using rotating disk electrode (RDE) experiments with probes like ferricyanide. Compare results with dopamine-melanin films, noting how propyltheophylline side chains alter permselectivity . Statistical meta-analysis of published datasets can identify outlier methodologies .

Q. What in vitro models are appropriate for evaluating the dual adenosine-dopamine receptor modulation of this compound, and how should antagonism thresholds be defined?

  • Methodological Answer : Use HEK-293 cells transfected with human A₁/A₂A adenosine receptors and D₂/D₃ dopamine receptors. Measure cAMP accumulation via ELISA to quantify receptor inhibition (IC₅₀). For dual activity, employ Schild analysis to distinguish competitive vs. non-competitive antagonism. Thresholds should be validated against positive controls (e.g., theophylline for adenosine, haloperidol for dopamine) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported binding affinities of this compound across different assay platforms?

  • Methodological Answer : Variability may stem from assay conditions (e.g., radioligand vs. fluorescence polarization) or membrane preparation methods. Normalize data using internal standards (e.g., % inhibition relative to reference ligands) and apply Bland-Altman plots to assess inter-assay bias. Cross-validate with computational docking studies to identify structural determinants of affinity discrepancies .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in neurobehavioral studies involving this compound?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Account for intersubject variability via mixed-effects models. For behavioral endpoints (e.g., locomotor activity), apply false discovery rate (FDR) correction to mitigate Type I errors in high-throughput datasets .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound analogs for CNS penetration?

  • Methodological Answer : Follow IUPAC nomenclature for analog design and document all synthetic steps (e.g., reflux times, solvent grades) in supplemental materials. For blood-brain barrier (BBB) penetration assays, use in situ perfusion models in rodents with LC-MS/MS quantification. Include logP and polar surface area (PSA) calculations to rationalize permeability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.